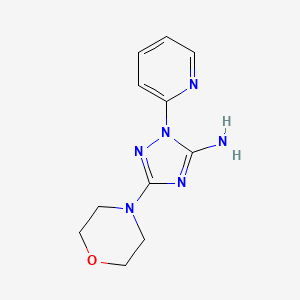

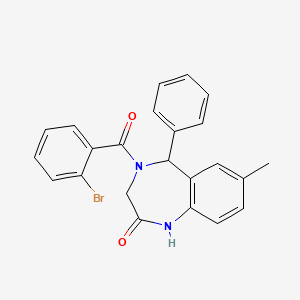

![molecular formula C25H27NO3 B2672345 7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime CAS No. 1014086-04-4](/img/structure/B2672345.png)

7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

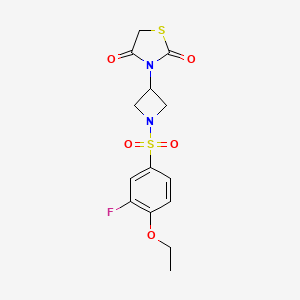

“7’-Benzyl-6’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime” is a chemical compound with the molecular formula C25H26O2S . It’s a complex organic compound that belongs to the class of spiro compounds .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to its spirocyclic nature. It contains a cyclohexane ring fused with a pyrano[3,2-g]chromene ring system . The exact conformation and stereochemistry of the molecule would require more detailed spectroscopic analysis .Applications De Recherche Scientifique

Synthesis and Biological Evaluation :

- Bonacorso et al. (2015) reported on the synthesis of novel 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], which are new tacrine hybrids. These compounds were synthesized using a one-pot cyclocondensation reaction and were evaluated for AChE (acetylcholinesterase) and cytotoxicity activity, as well as molecular docking studies (Bonacorso et al., 2015).

Photochromic Properties :

- Aldoshin et al. (1998) analyzed the photochromic properties of spiro[fluorene-chromenes] to determine the effect of introducing a spiro-C atom into the pyran ring on the photochromic properties of the chromenes. This study compared the results with those obtained for previously studied non-spiro 2,2-substituted chromenes (Aldoshin et al., 1998).

Molecular Rearrangements :

- Bennett et al. (1980) investigated the molecular rearrangements of cyclopropyl epoxides generated from various flavonoid systems. The study involved the reaction of αβ-unsaturated ketones and cyclopropyl ketones with DMOSM and DMSM, leading to the formation of fused three-ring systems, including naphtho[1,2-c]pyran and 1H-pyrano[4,3-b]benzofuran (Bennett et al., 1980).

Structural Analysis :

- Kirillov et al. (2016) conducted a study on the structure of 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione. This compound was obtained through the interaction of methyl 1-bromocyclohexane carboxylate with zinc and N-methyl-2-oxo-2H-chromen-3-carboxamide. The structure was determined using single crystal X-ray diffraction method (Kirillov et al., 2016).

Chelatofore Functionalization :

- Bulanov et al. (2009) reported a novel chelatofore functionalized spiropyran of the 2-oxaindane series. In this study, the crystalline state and molecular interactions, including pi-pi stacking and C-H...O interactions, were analyzed. The C(spiro)-O bond length in the pyran ring was also examined (Bulanov et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-17-20-15-19-10-13-25(11-6-3-7-12-25)29-22(19)16-23(20)28-24(26-27)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,15-16,27H,3,6-7,10-14H2,1H3/b26-24+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEHCZNPJRIPFX-SHHOIMCASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

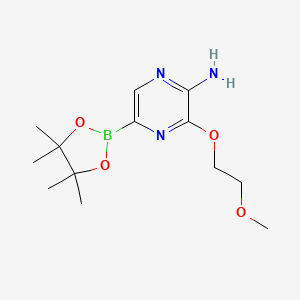

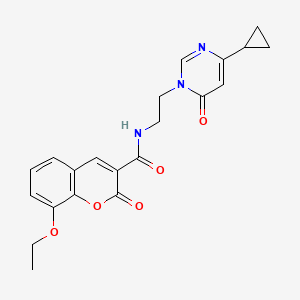

![benzyl (2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2672269.png)

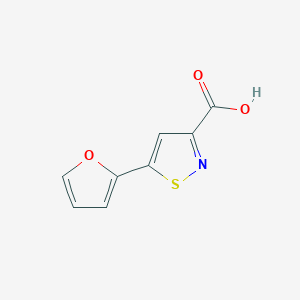

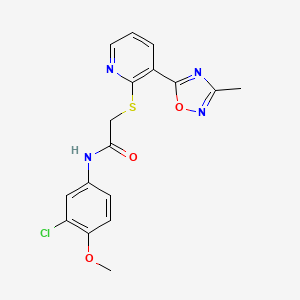

![(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2672272.png)

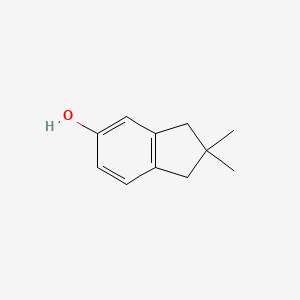

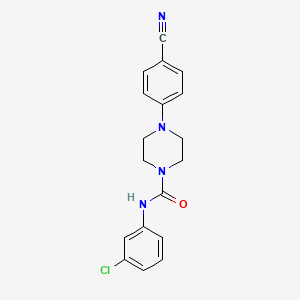

![(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2672276.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672281.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2672282.png)